Substance P trifluoroacetic acid (Substance P TFA) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and stress responses. It is an undecapeptide composed of 11 amino acids and is classified as a tachykinin. Substance P is primarily found in the central and peripheral nervous systems and is involved in various physiological processes, including the modulation of pain perception and the regulation of mood.
Substance P is derived from the preprotachykinin-A gene, which encodes several tachykinins. It is synthesized in neurons and released in response to various stimuli, such as injury or inflammation. The trifluoroacetic acid form is often used in research for its stability and solubility properties.
Substance P TFA can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most common approach involves the following steps:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal yields and purity levels.
Substance P TFA has a unique structure characterized by its linear sequence of amino acids. The molecular structure can be represented as follows:
Substance P TFA participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Key reactions include:
The binding affinity of Substance P for its receptors can be measured using radiolabeled ligand binding assays, providing insights into its potency and efficacy.
Substance P exerts its effects primarily through the activation of neurokinin-1 receptors located in the brain and spinal cord. The mechanism involves:
Research indicates that antagonists targeting neurokinin-1 receptors can reduce pain perception and inflammatory responses, highlighting the therapeutic potential of modulating Substance P activity.
Analytical techniques such as mass spectrometry confirm the molecular integrity of Substance P TFA during storage and handling.
Substance P TFA has numerous applications in scientific research:
The neuropeptide Substance P was first isolated in 1931 by von Euler and Gaddum from equine brain and intestinal extracts, identified through its potent hypotensive and smooth muscle contractile properties [4] [6]. This discovery marked the identification of the first neuropeptide, though its full characterization required four additional decades. In 1971, Chang and Leeman definitively elucidated its undecapeptide structure (amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) [3] [8]. This structural revelation established Substance P as a founding member of the tachykinin neuropeptide family, characterized by a conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ [6]. Historically significant as one of the earliest neuropeptides discovered, Substance P research laid foundational frameworks for understanding neurogenic inflammation and neuroimmune communication [1].
Table 1: Key Historical Milestones in Substance P Research
Year | Discovery | Significance |
---|---|---|
1931 | Isolation of crude "Substance P" | First evidence of a neuroactive peptide with depressor and smooth muscle effects |
1971 | Sequencing of Substance P | Identification of the first mammalian tachykinin neuropeptide structure |
1980s | Characterization of Neurokinin 1 receptor | Defined specific G-protein coupled receptor for Substance P signaling |
1990s | Development of specific receptor antagonists | Enabled mechanistic studies of Substance P function in pain and inflammation |
Substance P trifluoroacetate represents a chemically modified analog where the trifluoroacetate (TFA) salt enhances molecular stability and solubility for experimental applications [8]. Native Substance P faces significant research limitations due to rapid enzymatic degradation by proteases such as neutral endopeptidase and angiotensin-converting enzyme in biological matrices, drastically shortening its functional half-life [3]. The trifluoroacetate formulation counters these limitations by improving peptide solubility in aqueous buffers and reducing non-specific binding during in vitro assays [8]. This chemical stabilization is critical for maintaining batch-to-batch consistency in receptor binding studies, calcium mobilization assays (where Substance P activates Gq-proteins), and neutrophil activation experiments (inducing superoxide production) [6] [8]. Consequently, Substance P trifluoroacetate serves as the predominant commercial and research formulation, enabling standardized investigation of Neurokinin 1 receptor signaling dynamics without the confounding variable of rapid peptide degradation.
Table 2: Comparative Properties of Native Substance P vs. Trifluoroacetate Analog
Property | Native Substance P | Substance P Trifluoroacetate |
---|---|---|
Solubility | Variable in aqueous solutions | Enhanced solubility in physiological buffers |
Stability | Minutes in biological matrices | Hours to days under controlled conditions |
Research Utility | Limited by degradation artifacts | Reproducible dose-response in cellular assays |
Key Applications | Endogenous function studies | Standardized receptor binding/pharmacology |
Research on endogenous neuropeptides, including Substance P, confronts formidable methodological barriers. These molecules exhibit extremely low in vivo concentrations (picomolar to nanomolar range), necessitating detection methods 100-1000 times more sensitive than those required for classical neurotransmitters [3] [5]. Their structural diversity further complicates analysis: isoforms and post-translationally modified variants (phosphorylated, sulfated, or truncated forms) coexist in biological samples, demanding high-resolution separation techniques prior to detection [3]. Additionally, the release dynamics of neuropeptides are often pulsatile and spatially restricted, requiring real-time monitoring approaches that are currently technologically limited [5].
Mass spectrometry has emerged as the primary tool for neuropeptide characterization due to its ability to sequence peptides and identify post-translational modifications without prior digestion [3]. Nevertheless, this approach requires sophisticated sample preparation to minimize matrix effects and pre-concentration steps to achieve adequate detection limits. For example, enzyme-linked immunosorbent assay (ELISA) applications in traumatic brain injury studies detected serum Substance P concentrations between 200-400 pg/ml, but cross-reactivity with structurally similar tachykinins remains a significant concern [2]. Furthermore, the absence of enzymatic amplification steps—unlike proteomic workflows using tryptic digestion—means researchers must detect intact neuropeptides, presenting a formidable analytical challenge given their low abundance and rapid degradation [3].
Table 3: Technical Challenges and Evolving Solutions in Neuropeptide Research
Challenge | Impact on Research | Emerging Solutions |
---|---|---|
Low physiological concentrations | Limits detection in small tissue samples | Nanoscale separations coupled to mass spectrometry |
Structural heterogeneity | Obscures bioactive peptide identification | Multi-dimensional chromatography separations |
Rapid degradation ex vivo | Artifactual measurement bias | Stabilizing additives and rapid freezing protocols |
Spatiotemporal resolution limits | Inability to track real-time release dynamics | Improved microdialysis and biosensor technologies |
Contemporary Substance P research focuses on three interconnected paradigms: neuroinflammation modulation, disease biomarker validation, and receptor antagonist development. In neurological disorders, clinical evidence demonstrates that elevated serum Substance P levels (>299 pg/ml) correlate with 30-day mortality following severe traumatic brain injury, suggesting its utility as a prognostic biomarker and implicating neurogenic inflammation in secondary injury progression [2]. In oncology, the Substance P/Neurokinin 1 receptor axis exhibits tumor-promoting activity through mitogenic signaling and angiogenesis stimulation. Bladder cancer patients demonstrate significantly elevated serum Substance P levels compared to healthy controls, while immunohistochemistry reveals increased Neurokinin 1 receptor density in tumor tissues [7]. These findings position the pathway as a potential oncotherapeutic target.
Despite these advances, critical knowledge gaps persist. The precise mechanisms governing Neurokinin 1 receptor trafficking following Substance P trifluoroacetate-induced activation remain incompletely characterized [8]. Furthermore, while preclinical models support Substance P's involvement in chronic inflammatory conditions (asthma, inflammatory bowel disease, migraine), clinical translation of antagonists has been hampered by redundancy in tachykinin signaling and insufficient blood-brain barrier penetration [1]. The functional significance of heterogeneous Neurokinin 1 receptor isoforms and their differential signaling outputs also requires systematic investigation. Future research priorities include developing isoform-specific probes using stabilized Substance P analogs, mapping neuropeptide release dynamics with improved spatiotemporal resolution, and validating standardized detection methodologies across diverse biological matrices.
Table 4: Key Research Paradigms and Unresolved Questions in Substance P Research
Research Paradigm | Current Evidence | Critical Knowledge Gaps |
---|---|---|
Neuroinflammation modulation | SP correlates with brain injury mortality [2] | Mechanisms of SP-mediated BBB disruption |
Oncogenic signaling | SP/NK1R overexpression in bladder cancer [7] | Tumor-specific receptor isoforms and functions |
Receptor antagonist therapy | Efficacy in preclinical pain models [1] | Limited clinical translation efficacy |
Neuropeptide detection | Mass spectrometry advances [3] | Standardization across biological matrices |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5